molecular formula C16H14ClN3O2S B13443179 Vitacoxib

Vitacoxib

Cat. No.: B13443179
M. Wt: 347.8 g/mol
InChI Key: NSWKPXFHCORWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitacoxib is a novel nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is primarily used in veterinary medicine to manage pain and inflammation in animals. Unlike non-selective NSAIDs, this compound specifically targets COX-2, reducing the risk of gastrointestinal side effects associated with COX-1 inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vitacoxib is synthesized through a multi-step process involving the formation of an imidazole ring and subsequent functionalization. The key steps include:

    Formation of the imidazole ring: This involves the reaction of 4-chloro-1,2-diaminobenzene with glyoxal in the presence of an acid catalyst.

    Functionalization: The imidazole ring is further functionalized by introducing a pyridine moiety and a methylsulfonyl group.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Vitacoxib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

    4-(4-chloro-1-(5-(methyl-sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)phenyl methanol: (M1)

    4-(4-chloro-1-(5-(methyl-sulfonyl)pyridin-2-yl)-1H-imidazol-5-yl)benzoic acid: (M2).

Scientific Research Applications

Vitacoxib has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study selective COX-2 inhibition and its effects on inflammation.

    Biology: Researchers use this compound to investigate the role of COX-2 in various biological processes, including inflammation and cancer.

    Medicine: this compound is explored for its potential therapeutic applications in managing pain and inflammation in both humans and animals.

    Industry: The compound is used in the development of new veterinary drugs and formulations.

Mechanism of Action

Vitacoxib exerts its effects by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By blocking COX-2, this compound reduces the synthesis of these prostaglandins, thereby alleviating pain and inflammation. The molecular targets include the active site of the COX-2 enzyme, where this compound binds and prevents the conversion of arachidonic acid to prostaglandin H2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vitacoxib is unique in its high selectivity for COX-2 and its favorable pharmacokinetic profile, which includes a long half-life and wide tissue distribution. This makes it particularly effective for managing chronic pain and inflammation in veterinary settings .

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

2-[4-chloro-5-(4-methylphenyl)imidazol-1-yl]-5-methylsulfonylpyridine

InChI

InChI=1S/C16H14ClN3O2S/c1-11-3-5-12(6-4-11)15-16(17)19-10-20(15)14-8-7-13(9-18-14)23(2,21)22/h3-10H,1-2H3

InChI Key

NSWKPXFHCORWAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CN2C3=NC=C(C=C3)S(=O)(=O)C)Cl

Origin of Product

United States

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